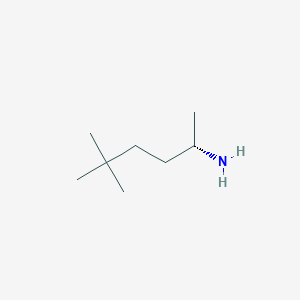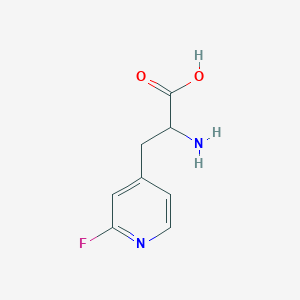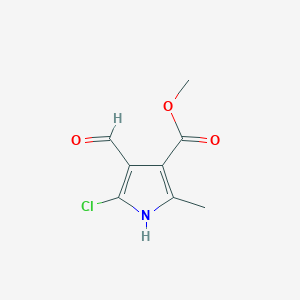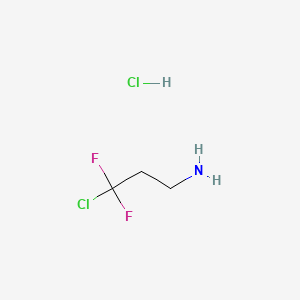![molecular formula C9H16F3NO3 B13578281 tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(trifluoromethyl)propylamine in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets .
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
- tert-Butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
Comparison: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may lack one of these functional groups. For example, tert-butyl (3-hydroxypropyl)carbamate lacks the trifluoromethyl group, which can significantly alter its reactivity and applications .
Properties
Molecular Formula |
C9H16F3NO3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
tert-butyl N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-4-6(5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
MDNWRSYLKNHBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)



![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)


